4-(Trifluoromethoxy)isophthalonitrile
Overview
Description
4-(Trifluoromethoxy)isophthalonitrile is a chemical compound with the molecular formula C9H3F3N2O. It belongs to the class of isophthalonitrile derivatives and is characterized by the presence of a trifluoromethoxy group attached to the benzene ring. This compound is a white crystalline solid and is widely used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
This compound belongs to the class of isophthalonitrile derivatives , which are known to interact with various biological targets.
Biochemical Pathways
The biochemical pathways affected by 4-(Trifluoromethoxy)isophthalonitrile are currently unknown
Result of Action
A series of n, n ′-disubstituted bis-ureas containing a lipophilic 4- (trifluoromethoxy)phenyl fragment were synthesized and found to be promising as inhibitors of human soluble epoxide hydrolase .
Preparation Methods
The synthesis of 4-(Trifluoromethoxy)isophthalonitrile involves several steps. One common method includes the trifluoromethoxylation of isophthalonitrile. This process typically involves the use of trifluoromethoxylating reagents under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride in a suitable solvent like methyl t-butyl ether at a specific temperature . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
4-(Trifluoromethoxy)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the trifluoromethoxy group or other substituents on the benzene ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles depending on the desired transformation
Scientific Research Applications
4-(Trifluoromethoxy)isophthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoromethoxy groups on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the development of new materials and as an intermediate in various industrial processes
Comparison with Similar Compounds
4-(Trifluoromethoxy)isophthalonitrile can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted benzene derivative with different functional groups.
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl alcohol: Contains a benzyl alcohol group instead of nitrile. These compounds share some chemical properties due to the presence of trifluoromethyl or trifluoromethoxy groups but differ in their specific reactivities and applications.
Properties
IUPAC Name |
4-(trifluoromethoxy)benzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-2-1-6(4-13)3-7(8)5-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUUIQAZCMELCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649947 | |
Record name | 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020063-01-7 | |
Record name | 4-(Trifluoromethoxy)benzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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